3-Hydroxyquinoline-2-carboxylic acid
Overview
Description
3-Hydroxyquinoline-2-carboxylic Acid is a useful intermediate in the chromophore biosynthesis of quinomycin family antibiotics and in the total synthesis of Echinomycin and its analogs .
Synthesis Analysis
The synthesis of 3-Hydroxyquinoline-2-carboxylic Acid involves several stages. For example, one method involves the reaction of 4,7-dimethyl coumarin with nitric acid in the presence of concentrated sulfuric acid .
Molecular Structure Analysis
3-Hydroxyquinoline-2-carboxylic Acid has a molecular formula of C10H7NO3 and a molecular weight of 189.17 . It is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
3-Hydroxyquinoline-2-carboxylic Acid can undergo various chemical reactions. For instance, it can be used as an intermediate in the chromophore biosynthesis of quinomycin family antibiotics and in the total synthesis of Echinomycin and its analogs .
Physical And Chemical Properties Analysis
3-Hydroxyquinoline-2-carboxylic Acid has a melting point of 187-190 °C (decomp), a boiling point of 384.7±32.0 °C (Predicted), and a density of 1.480±0.06 g/cm3 (Predicted). It is slightly soluble in DMSO (when heated) and Methanol .
Scientific Research Applications
Synthesis of Ethynyl Derivatives
3-Hydroxyquinoline-4-carboxylic acids containing ethynyl moiety in the 6th and 8th positions were obtained for the first time . A synthetic approach to these compounds based on the Sonogashira cross-coupling and the Pfitzinger reaction was developed . The physicochemical properties of the newly synthesized structures were investigated .
Potential Antioxidants
A new series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids and their derivatives were designed, synthesized, and evaluated for their antioxidant activity . Some compounds showed good antioxidant activity, whereas others displayed mild to moderate activity .
Precursor of Antibiotics
3-Hydroxyquinoline-2-carboxylic acid (3-HQA) is a precursor of the antibiotic cinropeptin from Streptomyces griseoflavus . It is also a precursor of thiocoralin, an antitumor compound from the marine actinomycete Micromonospora sp .
Inhibitor of 2OG Oxygenase Subfamilies
5-Carboxy-8-hydroxyquinoline (IOX1, 32) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .
Directed Lithiation
Directed lithiation of 3-(methoxymethoxy)quinoline has been achieved . This process induces a regioselective C-a lithiation of pyridine derivatives .
Biological Function in Plants
Derivatives of 4-hydroxyquinoline-2-carboxylic acid are found in plants, for example, 6-hydroxykynurenic acid in Gingko biloba . The biological function in Gingko is unknown .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Hydroxyquinoline-2-carboxylic acid, a derivative of quinoline, is a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . .
Mode of Action
Quinoline derivatives, including 3-hydroxyquinoline-2-carboxylic acid, are known to interact with various biological targets, leading to a wide range of potential therapeutic effects .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide range of potential therapeutic effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives have been reported to show a wide range of biological activities, including antioxidant activity .
Action Environment
It is known that environmental factors can greatly impact the action and efficacy of a compound .
properties
IUPAC Name |
3-hydroxyquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-5-6-3-1-2-4-7(6)11-9(8)10(13)14/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKZBVQIMVUGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyquinoline-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Hydroxyquinoline-2-carboxylic acid in natural product research?
A: 3-Hydroxyquinoline-2-carboxylic acid was identified as a secondary metabolite in the culture filtrate of Streptomyces griseoflavus subsp. (Gö 3592). [] This discovery highlights the potential of microbial sources in producing novel chemical entities with potential biological activities.
Q2: Can you describe a synthetic route for producing 3-Hydroxyquinoline-2-carboxylic acid?
A: While a complete synthesis isn't detailed in the provided abstracts, a five-step partial synthesis of 3-Hydroxyquinoline-2-carboxylic acid was employed to confirm the structure of the naturally derived compound. [] Additionally, a patent describes the synthesis of substituted quinoline-2-carboxamides, including a step where a quinoline-2-carboxylic acid derivative undergoes aminolysis to yield a compound that can be further modified to obtain the desired 3-hydroxyquinoline-2-carboxylic acid derivative. []
Q3: What are the potential applications of 3-Hydroxyquinoline-2-carboxylic acid derivatives?
A: Research suggests that substituted quinoline-2-carboxamides, specifically those containing the 3-hydroxyquinoline-2-carboxylic acid moiety, could act as inhibitors of prolyl-4-hydroxylase. [] This enzyme plays a crucial role in collagen biosynthesis, and inhibiting it may offer therapeutic benefits in treating fibrosis. This highlights the potential of 3-Hydroxyquinoline-2-carboxylic acid as a scaffold for developing novel therapeutics.
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